CDK7:CDK9 Selectivity Ratio — A 37- to 373-Fold Preference for CDK7 Distinguishes CDK7/9-IN-1 from CDK9-Preferring Dual Inhibitors
CDK7/9-IN-1 demonstrates a pronounced selectivity for CDK7 over CDK9. In biochemical assays with 3-hour pre-incubation, CDK7 IC50 is 0.00574 μM while CDK9 IC50 is 2.14 μM, yielding a CDK9/CDK7 selectivity ratio of approximately 373 [1]. Without pre-incubation, CDK7 IC50 is 0.0656 μM, yielding a ratio of ~33 [1]. This profile contrasts sharply with dual inhibitors such as SNS-032 (CDK7 IC50 = 62 nM, CDK9 IC50 = 4 nM; CDK9/CDK7 ratio = 0.06, i.e., CDK9-preferring) and CDK7/9-IN-14 (Ki: CDK7 = 2.3 nM, CDK9 = 0.38 nM; ratio = 0.17, i.e., CDK9-preferring) . The time-dependent enhancement of CDK7 potency (11.4-fold improvement from 0.0656 to 0.00574 μM) is a distinct feature of CDK7/9-IN-1 not observed with comparator compounds under the same conditions [1].
| Evidence Dimension | CDK7 vs. CDK9 selectivity ratio |
|---|---|
| Target Compound Data | CDK7 IC50 = 0.00574 μM (3h pre-incubation); CDK9 IC50 = 2.14 μM; ratio = 373 |
| Comparator Or Baseline | SNS-032: CDK7 IC50 = 62 nM, CDK9 IC50 = 4 nM, ratio = 0.06 (CDK9-preferring); CDK7/9-IN-14: CDK7 Ki = 2.3 nM, CDK9 Ki = 0.38 nM, ratio = 0.17 (CDK9-preferring) |
| Quantified Difference | CDK7/9-IN-1 is ~6,200-fold more CDK7-selective than SNS-032 and ~2,200-fold more CDK7-selective than CDK7/9-IN-14 based on selectivity ratio comparison |
| Conditions | Biochemical kinase inhibition assay; 3-hour pre-incubation for CDK7/9-IN-1 data [1] |
Why This Matters
The direction and magnitude of CDK7:CDK9 selectivity determine whether a compound primarily disrupts transcriptional initiation (CDK7-driven) versus elongation (CDK9-driven), a critical factor in selecting the appropriate tool for mechanistic studies or translational models.
- [1] MedChemExpress. CDK7/9-IN-1 Product Page. View Source
